

Technical Guide: Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl-5-(trifluoromethyl)benzaldehyde
Cat. No.:	B1318756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of interest in organic synthesis and drug discovery. Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules. This technical guide provides a summary of the available physicochemical properties of **2-Methyl-5-(trifluoromethyl)benzaldehyde**, along with representative experimental protocols for its synthesis and the determination of its key physical characteristics.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **2-Methyl-5-(trifluoromethyl)benzaldehyde**.

Property	Value	Source
Molecular Formula	C ₉ H ₇ F ₃ O	[1] [2]
Molecular Weight	188.15 g/mol	[1] [2]
Physical Form	Solid	[1]
Boiling Point	201.0 ± 35.0 °C (Predicted)	[3]
Melting Point	Not explicitly reported	
Density	Not explicitly reported for the solid	
Solubility	Not explicitly reported. Expected to be soluble in common organic solvents.	

Experimental Protocols

Due to the limited availability of specific experimental data for **2-Methyl-5-(trifluoromethyl)benzaldehyde** in the public domain, the following sections provide detailed, representative methodologies for its synthesis and the determination of its key physicochemical properties, based on established practices for analogous aromatic aldehydes.

Representative Synthesis of a Substituted Benzaldehyde

The following protocol describes a general method for the synthesis of a substituted benzaldehyde, which can be adapted for the preparation of **2-Methyl-5-(trifluoromethyl)benzaldehyde** from a suitable starting material, such as 2-methyl-5-(trifluoromethyl)benzyl alcohol. This method is based on the oxidation of a primary alcohol using pyridinium chlorochromate (PCC).

Materials:

- 2-Methyl-5-(trifluoromethyl)benzyl alcohol
- Pyridinium chlorochromate (PCC)

- Dichloromethane (DCM), anhydrous
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (optional, for reactions requiring heating)
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.
- Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the alcohol.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.
- Work-up: Upon completion of the reaction, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
- Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography

on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[\[4\]](#)

- Characterization: The purified **2-Methyl-5-(trifluoromethyl)benzaldehyde** should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physicochemical properties of a solid aromatic aldehyde like **2-Methyl-5-(trifluoromethyl)benzaldehyde**.

1. Melting Point Determination:[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Apparatus: A calibrated melting point apparatus.
- Procedure:
 - A small, finely powdered sample of the purified compound is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range is indicative of high purity.

2. Density Determination (for a solid):

- Apparatus: A gas pycnometer or a method based on volume displacement.
- Procedure (Gas Pycnometry):
 - A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.
 - The chamber is filled with an inert gas (e.g., helium) to a known pressure.

- The gas is then allowed to expand into a reference chamber of known volume.
- The pressure drop is measured, and from this, the volume of the solid sample can be accurately calculated using the ideal gas law.
- The density is then calculated by dividing the mass of the sample by its measured volume.

3. Solubility Determination:[9][10]

- Apparatus: Vials, analytical balance, magnetic stirrer, and a method for quantifying the dissolved aldehyde (e.g., UV-Vis spectrophotometry or HPLC).
- Procedure (for a specific solvent):
 - An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a vial at a constant temperature.
 - The mixture is stirred for a sufficient time to ensure that equilibrium is reached (e.g., 24 hours).
 - The saturated solution is then filtered to remove any undissolved solid.
 - A known volume of the clear, saturated solution is carefully removed and diluted.
 - The concentration of the aldehyde in the diluted solution is determined using a pre-calibrated analytical method (e.g., HPLC with a UV detector).
 - The solubility is then calculated and expressed in units such as g/L or mol/L.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzaldehyde.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Methyl-5-(trifluoromethyl)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-(trifluoromethyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 2-METHYL-5-(TRIFLUOROMETHYL)BENZALDEHYDE | 886498-85-7 [amp.chemicalbook.com]
- 4. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318756#physicochemical-properties-of-2-methyl-5-trifluoromethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com